3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the core benzo[c]chromen-6-one structureCommon reagents used in these steps include chlorinating agents, such as thionyl chloride, and alkylating agents, such as 4-tert-butylbenzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of catalytic systems, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a dihydro derivative .
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The uniqueness of 3-[(4-tert-butylbenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substituents, which can impart distinct chemical and biological properties. The tert-butyl group, for example, can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C24H25ClO3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H25ClO3/c1-24(2,3)16-10-8-15(9-11-16)14-27-22-13-21-19(12-20(22)25)17-6-4-5-7-18(17)23(26)28-21/h8-13H,4-7,14H2,1-3H3 |
InChI Key |
HKUNILASXLNZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.